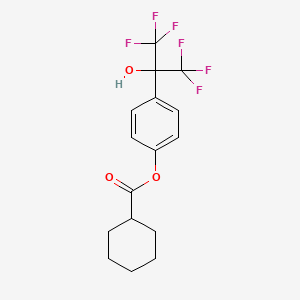
4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl cyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl cyclohexanecarboxylate is a complex organic compound known for its unique chemical structure and properties. This compound features a phenyl ring substituted with a cyclohexanecarboxylate group and a hexafluoro-2-hydroxypropan-2-yl group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl cyclohexanecarboxylate typically involves multiple steps:
Formation of the Hexafluoro-2-hydroxypropan-2-yl Group: This step involves the reaction of hexafluoroacetone with a suitable alcohol under acidic conditions to form the hexafluoro-2-hydroxypropan-2-yl group.
Attachment to the Phenyl Ring: The hexafluoro-2-hydroxypropan-2-yl group is then attached to a phenyl ring through a Friedel-Crafts alkylation reaction, using a Lewis acid catalyst such as aluminum chloride.
Introduction of the Cyclohexanecarboxylate Group: Finally, the cyclohexanecarboxylate group is introduced through an esterification reaction, where the phenyl ring is reacted with cyclohexanecarboxylic acid in the presence of a dehydrating agent like sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl cyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, where substituents like nitro groups can be introduced using reagents like nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of nitro-substituted derivatives.
Scientific Research Applications
4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl cyclohexanecarboxylate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, altering their activity and function.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl acetate
- 4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl benzoate
Uniqueness
4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl cyclohexanecarboxylate is unique due to the presence of both the hexafluoro-2-hydroxypropan-2-yl group and the cyclohexanecarboxylate group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C16H16F6O3 |
|---|---|
Molecular Weight |
370.29 g/mol |
IUPAC Name |
[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl] cyclohexanecarboxylate |
InChI |
InChI=1S/C16H16F6O3/c17-15(18,19)14(24,16(20,21)22)11-6-8-12(9-7-11)25-13(23)10-4-2-1-3-5-10/h6-10,24H,1-5H2 |
InChI Key |
ZGLWLHWCAPJMLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)OC2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















